molecular formula C15H12BrClN4O B2670913 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile CAS No. 2380141-65-9

6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile

Cat. No. B2670913
CAS RN: 2380141-65-9
M. Wt: 379.64
InChI Key: XNJBNMFCINYIFZ-UHFFFAOYSA-N
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Description

6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. This peptide has been found to have a wide range of effects on the body, including promoting healing, reducing inflammation, and improving overall health.

Scientific Research Applications

Synthesis and Antibacterial Activity

Pyridine derivatives, including compounds structurally related to 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile, have been synthesized and evaluated for their antimicrobial properties. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives displayed significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential in antibacterial applications (Bogdanowicz et al., 2013).

Catalytic Applications

3-Bromopyridine derivatives have been utilized in palladium-catalyzed cyclization reactions, demonstrating their versatility in chemical synthesis. For example, 3-bromopyridine-4-carbaldehyde underwent cyclization with carboxylic acids under specific conditions to yield various pyridine-derivatives, showcasing the compound's utility in the synthesis of complex organic molecules (Cho & Kim, 2008).

Spectroscopic Analysis and Structural Features

Pyridine derivatives, including those related to the target compound, have been extensively studied for their structural characteristics using spectroscopic techniques. Such analyses offer insights into their molecular structure, hydrogen bonding interactions, and spectral properties, which are crucial for understanding their chemical behavior and potential applications in materials science (Tranfić et al., 2011).

Molecular Docking and In Vitro Screening

The synthesis of novel pyridine and fused pyridine derivatives, followed by their in silico molecular docking screenings and in vitro antimicrobial and antioxidant activities, underscores the relevance of these compounds in pharmaceutical research. The study of their interactions with target proteins can lead to the development of new therapeutic agents (Flefel et al., 2018).

properties

IUPAC Name

6-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN4O/c16-12-8-19-3-1-14(12)22-11-2-4-21(9-11)15-13(17)5-10(6-18)7-20-15/h1,3,5,7-8,11H,2,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJBNMFCINYIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile

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